6-Amino-3-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyridine-2(5H)-thione
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Overview
Description
6-Amino-3-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyridine-2(5H)-thione is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydrofuran ring, and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyridine-2(5H)-thione typically involves multiple steps, including the formation of the pyridine ring and the tetrahydrofuran ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyridine-2(5H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Amino-3-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyridine-2(5H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyridine-2(5H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and tetrahydrofuran-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
What sets 6-Amino-3-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyridine-2(5H)-thione apart is its unique combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O4S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-3H-pyridine-6-thione |
InChI |
InChI=1S/C11H16N2O4S/c1-4-2-5(11(18)13-10(4)12)9-8(16)7(15)6(3-14)17-9/h2,4,6-9,14-16H,3H2,1H3,(H2,12,13,18)/t4?,6-,7-,8-,9+/m1/s1 |
InChI Key |
UTDNLLQPSHTXDJ-DWJKKKFUSA-N |
Isomeric SMILES |
CC1C=C(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1C=C(C(=S)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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